5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine
Description
5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- Position 4: A piperidin-1-yl group, which enhances lipophilicity and modulates receptor interactions.
- Position 5: A 4-fluorophenyl substituent, contributing to electronic effects and binding affinity.
- Position 6: A methyl group, improving metabolic stability and steric bulk .
Its structural framework allows for broad functionalization, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3S/c1-12-15(13-5-7-14(19)8-6-13)16-17(20-11-21-18(16)23-12)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAOTQBBLCWQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection.
Mode of Action
This compound exerts its effects by inhibiting the expression and activities of its targets. This inhibitory action results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation.
Biochemical Pathways
The affected pathways involve the synthesis and activity of the aforementioned inflammatory mediators. The downstream effects include a reduction in inflammation and associated symptoms, as these mediators are responsible for promoting inflammation.
Result of Action
The result of the compound’s action is a potent anti-inflammatory effect. By inhibiting the expression and activities of key inflammatory mediators, the compound can effectively reduce inflammation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient due to the strong electron-pulling effect of the ring nitrogen atoms, which are much more electronegative than carbon. This could potentially affect the compound’s interaction with its targets and its overall efficacy. Additionally, factors such as pH, temperature, and the presence of other substances could also influence the compound’s stability and action.
Biological Activity
5-(4-Fluorophenyl)-6-methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features a thieno[2,3-d]pyrimidine core which is modified with a fluorophenyl group and a piperidine moiety. The synthetic route includes:
- Formation of the Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving thioketones and appropriate nitrogen-containing heterocycles.
- Introduction of the Piperidine Group : The piperidine ring is often introduced via nucleophilic substitution or coupling reactions.
- Fluorination : The incorporation of the fluorine atom at the para position of the phenyl ring can be accomplished using fluorinating agents.
Anticancer Activity
Recent studies have shown that this compound exhibits notable anticancer properties. In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including:
- Leukemia L1210 Cells : IC50 values were reported around M.
- Solid Tumors : Significant inhibition was observed in solid tumor cell lines at similar concentrations.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. It showed moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 16 µg/mL |
These findings suggest that the compound could be beneficial in treating bacterial infections resistant to conventional antibiotics.
Enzyme Inhibition
In addition to its antibacterial and anticancer activities, this compound has been reported to inhibit key enzymes involved in disease processes:
- Acetylcholinesterase (AChE) : The compound demonstrated strong inhibitory activity with an IC50 value of µM.
- Urease : Effective against urease with comparable potency, indicating potential applications in treating conditions like renal stones.
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study on Anticancer Activity :
- Antibacterial Screening :
- Enzyme Inhibition Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Anticancer Activity
Key Insight : The introduction of electron-withdrawing groups (e.g., 4-chlorophenyl) and heterocyclic moieties (e.g., isoxazole) significantly enhances cytotoxicity, likely through kinase inhibition or DNA intercalation .
Antimicrobial Activity
Key Insight: Fusion with triazole or tetrazole rings improves antimicrobial potency by targeting enzymes like TrmD or enoyl acyl-carrier protein reductase .
CNS Activity
Key Insight : Piperidine/piperazine substitutions enhance CNS penetration but may require structural optimization to mitigate metabolic instability .
Structural and Functional Trends
- Position 4 : Piperidine/piperazine groups improve CNS targeting but increase metabolic liability.
- Position 5 : Fluorophenyl or chlorophenyl substituents enhance electronic effects and receptor binding.
- Position 6 : Methyl groups improve stability; bulkier substituents (e.g., ethyl) reduce potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
